Cas no 569296-23-7 (1H-Indazole, 1-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)-)
569296-23-7 structure
Product Name:1H-Indazole, 1-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)-
CAS-nummer:569296-23-7
MF:C21H17ClN2
MW:332.826083898544
CID:347315
PubChem ID:9880712
Update Time:2025-04-19
1H-Indazole, 1-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1H-Indazole, 1-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)-
- 1-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)indazole
- SCHEMBL4483522
- 569296-23-7
- DTXSID60432267
-
- Inchi: 1S/C21H17ClN2/c1-15-6-10-17(11-7-15)21-19-4-2-3-5-20(19)24(23-21)14-16-8-12-18(22)13-9-16/h2-13H,14H2,1H3
- InChI-sleutel: VLVDVCGRRZRJAS-UHFFFAOYSA-N
- LACHT: ClC1C=CC(=CC=1)CN1C2C=CC=CC=2C(C2C=CC(C)=CC=2)=N1
Berekende eigenschappen
- Exacte massa: 332.10821
- Monoisotopische massa: 332.1080262g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 24
- Aantal draaibare bindingen: 3
- Complexiteit: 399
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 5.8
- Topologisch pooloppervlak: 17.8Ų
Experimentele eigenschappen
- PSA: 17.82
1H-Indazole, 1-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)- Gerelateerde literatuur
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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3. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Martin R. Ward,Gary W. Copeland,Andrew J. Alexander Chem. Commun., 2010,46, 7634-7636
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